

Comparative Analysis of Di-Sec-Butylamine: A Spectroscopic Approach

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Compound of Interest

Compound Name: *Di-Sec-butylamine*

Cat. No.: *B1584033*

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For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of chemical compounds are paramount. This guide provides a comprehensive analysis of **di-sec-butylamine** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative perspective with alternative analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of a substance. For a molecule such as **di-sec-butylamine**, NMR serves as a definitive tool for identity confirmation and purity evaluation. This guide delves into the detailed ^1H and ^{13}C NMR spectral analysis of **di-sec-butylamine**, presents a comparison with other analytical methods, and provides standardized experimental protocols.

^1H and ^{13}C NMR Spectral Data of Di-Sec-Butylamine

The structural symmetry of **di-sec-butylamine** influences its NMR spectra, leading to a simplified set of signals corresponding to the chemically equivalent protons and carbons. Due to the presence of a chiral center at the secondary carbon, **di-sec-butylamine** exists as a mixture of diastereomers (meso and a racemic pair), which can lead to the observation of multiple sets of signals in high-resolution NMR spectra. For the purpose of this guide, we will consider the averaged signals, which are often observed in standard NMR experiments.

Table 1: ^1H NMR Spectroscopic Data for **Di-Sec-Butylamine**

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-CH-	~2.6 - 2.8	Multiplet	2H	-
-CH ₂ -	~1.3 - 1.5	Multiplet	4H	-
-CH ₃ (next to CH)	~1.0 - 1.2	Doublet	6H	~6-7
-CH ₃ (terminal)	~0.8 - 1.0	Triplet	6H	~7-8
N-H	~0.8 - 1.5	Broad Singlet	1H	-

Table 2: ¹³C NMR Spectroscopic Data for **Di-Sec-Butylamine**

Signal Assignment	Chemical Shift (δ , ppm)
-CH-	~50 - 55
-CH ₂ -	~28 - 32
-CH ₃ (next to CH)	~18 - 22
-CH ₃ (terminal)	~10 - 15

Comparison with Alternative Analytical Techniques

While NMR provides detailed structural information, a multi-technique approach is often employed for comprehensive characterization.

Table 3: Comparison of Analytical Techniques for **Di-Sec-Butylamine** Analysis

Technique	Principle	Information Provided	Advantages	Limitations
^1H & ^{13}C NMR	Nuclear spin transitions in a magnetic field.	Detailed molecular structure, connectivity, stereochemistry, and purity.	Non-destructive, highly specific for structure elucidation.	Lower sensitivity compared to mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)	Separation by volatility followed by mass-to-charge ratio detection. [1]	Molecular weight and fragmentation pattern for identification and purity assessment. [1]	High sensitivity and excellent for separating volatile mixtures.	Can cause thermal degradation of some compounds. [1]
Infrared (IR) Spectroscopy	Vibrational transitions of molecular bonds. [2] [3]	Presence of functional groups (e.g., N-H stretch in secondary amines). [2] [3]	Fast, simple, and provides a characteristic fingerprint.	Provides limited structural information compared to NMR.

Experimental Protocols

^1H and ^{13}C NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of **di-sec-butylamine** is crucial for accurate analysis.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **di-sec-butylamine** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

2. Instrumentation:

- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

3. ^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: Approximately 10-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.

4. ^{13}C NMR Acquisition Parameters:

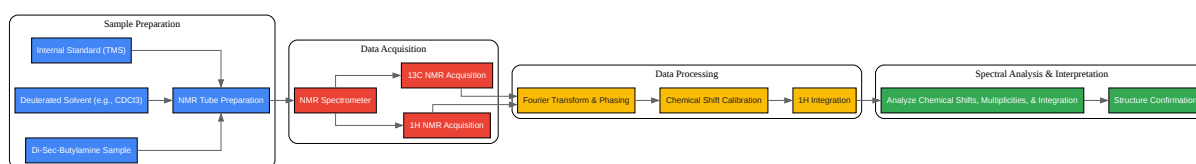
- Pulse Sequence: Proton-decoupled single-pulse experiment.
- Spectral Width: Approximately 0-60 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 scans, as the ^{13}C nucleus is less sensitive than ^1H .

5. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the internal standard (TMS).
- Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra of **di-sec-butylamine** follows a logical progression from sample preparation to final structure confirmation.



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Caption: Workflow for the ¹H and ¹³C NMR spectral analysis of **di-sec-butylamine**.

In conclusion, ¹H and ¹³C NMR spectroscopy provide a robust and detailed analytical framework for the characterization of **di-sec-butylamine**. When integrated with data from orthogonal techniques such as GC-MS and IR spectroscopy, a comprehensive and unambiguous understanding of the compound's identity, structure, and purity can be achieved, which is essential for its application in research and development.

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